molecular formula C16H23FN2O B4949152 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B4949152
M. Wt: 278.36 g/mol
InChI Key: ZWBHNNGNUXXENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. The compound was first synthesized in 2014 and has since gained popularity among researchers as a tool for studying the endocannabinoid system.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201. It acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. Activation of these receptors by 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide leads to the release of various neurotransmitters and cytokines, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain and inflammation, and the modulation of immune function. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the effects of cannabinoids on these receptors and their downstream signaling pathways. However, one limitation of using 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the development of novel therapeutic agents based on the structure of 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, which could have potential applications in the treatment of pain, inflammation, and other conditions. Finally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for abuse and addiction.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-fluoroaniline with 1,1'-carbonyldiimidazole to form the corresponding imidazole intermediate. This intermediate is then reacted with 1-isopropyl-4-piperidone to form the final product, 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide. The yield of this synthesis is typically high, with purity levels exceeding 98%.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool for investigating the effects of cannabinoids on these receptors. Studies have also shown that 2-(4-fluorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a wide range of physiological processes.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-12(2)19-9-7-15(8-10-19)18-16(20)11-13-3-5-14(17)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBHNNGNUXXENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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